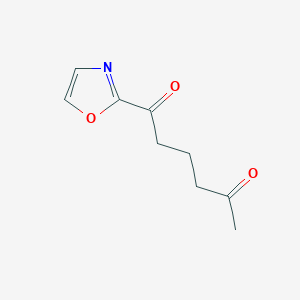

2-(5-Oxohexanoyl)oxazole

説明

2-(5-Oxohexanoyl)oxazole is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxohexanoyl)oxazole can be achieved through several methods. One common approach is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods

Industrial production of oxazole derivatives often involves the use of magnetic nanocatalysts, which offer high stability and easy separation from the reaction mixture using an external magnet . This method is eco-friendly and efficient, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

2-(5-Oxohexanoyl)oxazole undergoes various chemical reactions, including:

Oxidation: Oxidation of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide.

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and copper bromide are commonly used.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Halogens, nucleophiles, and bases are frequently employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the substituents.

科学的研究の応用

Anticancer Activity

Research indicates that 2-(5-Oxohexanoyl)oxazole exhibits significant anticancer properties . Studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapies. The compound's mechanism of action may involve the inhibition of specific pathways that are crucial for cancer cell survival and proliferation.

Immunomodulatory Effects

In addition to its anticancer properties, this compound has been identified as a potential immunopotentiator . It can enhance immune responses, which is beneficial in the development of vaccines and treatments for chronic infections and tumors. The compound can be combined with antigens to create more effective immunogenic compositions, potentially improving vaccine efficacy against diseases such as HIV and various cancers .

Cancer Treatment

A notable study focused on the use of this compound in treating lung and breast cancers. In vitro experiments demonstrated that the compound significantly reduced cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further research is needed to explore its efficacy in vivo and to determine appropriate dosing strategies .

Immunotherapy

In another study, researchers investigated the combination of this compound with established immunotherapeutic agents. The results indicated enhanced immune responses when used in conjunction with these agents, leading to improved outcomes in models of cancer and infectious diseases .

Comparative Data Table

作用機序

The mechanism of action of 2-(5-Oxohexanoyl)oxazole involves its interaction with various molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes like DNA topoisomerases and protein kinases, leading to anticancer effects . They also interact with tubulin proteins to induce apoptosis in cancer cells .

類似化合物との比較

2-(5-Oxohexanoyl)oxazole can be compared with other similar compounds, such as:

2-Methoxybenzo[d]oxazole: Exhibits excellent antifungal activity.

2-Ethoxybenzo[d]oxazole: Known for its antibacterial properties.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

生物活性

2-(5-Oxohexanoyl)oxazole is a heterocyclic compound characterized by an oxazole ring, which includes one nitrogen and one oxygen atom in its five-membered structure. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Canonical SMILES : CC(=O)CCCC(=O)C1=NC=CO1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, oxazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as DNA topoisomerases and protein kinases. These interactions lead to antiproliferative effects in cancer cells, making them potential candidates for cancer therapy .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). Studies using MTT assays have shown that certain derivatives can inhibit cell proliferation effectively .

- Antimicrobial Properties : Oxazole derivatives, including this compound, have exhibited antimicrobial activity against a range of pathogens. This property is particularly valuable in developing new antibiotics .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of oxazole derivatives, providing insights into their potential applications:

- Antiproliferative Activity : A study focused on a library of oxadiazole derivatives found that certain compounds showed significant cytotoxicity against human tumor cell lines. The results indicated that these compounds could inhibit the catalytic activity of topoisomerase I, a key enzyme in DNA replication and repair .

- Therapeutic Applications : In research involving solid tumors, nanoformulations containing oxazole derivatives were developed to enhance treatment efficacy. These formulations aimed at improving drug delivery and reducing side effects associated with traditional chemotherapy .

- Comparative Analysis : When compared with similar compounds such as 2-Methoxybenzo[d]oxazole and isoxazole, this compound exhibited unique properties that may enhance its application in various therapeutic contexts .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-(1,3-oxazol-2-yl)hexane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)3-2-4-8(12)9-10-5-6-13-9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGCKTXJWBFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642048 | |

| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-98-0 | |

| Record name | 1-(2-Oxazolyl)-1,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。